Cas no 920-49-0 (sodium (2R)-2-hydroxypropanoate)

sodium (2R)-2-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- Propanoic acid,2-hydroxy-, sodium salt (1:1), (2R)-
- Sodium D-lactate
- (R)-2-Hydroxypropionic acid sodium salt
- D lactic acid sodium salt
- D-(-)-sodium lactate
- D-LACTIC ACID SODIUM SALT
- D-lactic acid,sodium lactate
- D-Milchsaeure,Natriumlactat
- R-sodium lactate
- sodium (2R)-2-hydroxypropanoate
- Sodium lactate,d
- sodium propel
- UNII-FM1Z1J8373
- Lactic acid, monosodium salt, D- (8CI)
- D
- Propanoic acid, 2-hydroxy-, monosodium salt, (2R)- (9CI)
- Propanoic acid, 2-hydroxy-, monosodium salt, (R)- (ZCI)
- Sodium (R)-lactate
- Sodium-D-lactate
- Natrium-r-Lactat
- Propanoic acid,2-hydroxy-,sodium salt(1:1),(2R)-
- Sodium;(2R)-2-hydroxypropanoate
- Propanoic acid, 2-hydroxy-, monosodium salt, (R)
- AS-56814
- CS-0102489
- FM1Z1J8373
- Sodium(2R)-2-hydroxypropanoate
- 920-49-0
- Q27278061
- D-sodium lactate
- AKOS015915721
- EN300-174198
- D-(-)-Lactic acid (sodium)
- Sodium D-lactate, >=99.0% (NT)
- HY-111095B
- Sodium lactate, d-
- G12179
- (2R)-2-Hydroxypropanoate (sodium)
- (R)-2-Hydroxypropanoic acid monosodium salt
-
- MDL: MFCD00066577
- インチ: 1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1
- InChIKey: ZZUUMCMLIPRDPI-HSHFZTNMSA-N
- ほほえんだ: [C@@H](O)(C)C(=O)O.[Na]
計算された属性
- せいみつぶんしりょう: 112.01400
- どういたいしつりょう: 112.01363830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 63.2
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 60.4Ų
じっけんとくせい
- PSA: 60.36000
- LogP: -1.88290
- 光学活性: [α]20/D +12.5±0.5°, c = 1% in H2O
sodium (2R)-2-hydroxypropanoate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 福カードFコード:3-10
sodium (2R)-2-hydroxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-236900C-100g |
Sodium D-lactate, |
920-49-0 | ≥99% | 100g |
¥70246.00 | 2023-09-05 | |
Enamine | EN300-174198-0.05g |
sodium (2R)-2-hydroxypropanoate |
920-49-0 | 0.05g |
$19.0 | 2023-09-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5220-200 mg |
Sodium D-lactate |
920-49-0 | 98.00% | 200mg |
¥1480.00 | 2022-02-28 | |
Enamine | EN300-174198-0.5g |
sodium (2R)-2-hydroxypropanoate |
920-49-0 | 0.5g |
$20.0 | 2023-09-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5220-100 mg |
Sodium D-lactate |
920-49-0 | 98.00% | 100MG |
¥987.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S923976-1g |
Sodium D-lactate |
920-49-0 | 99% | 1g |
¥2,088.00 | 2022-08-31 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5220-50 mg |
Sodium D-lactate |
920-49-0 | 98.00% | 50mg |
¥690.00 | 2022-02-28 | |
ChemScence | CS-0102489-100mg |
D-(-)-Lactic acid (sodium) |
920-49-0 | 100mg |
$120.0 | 2022-04-26 | ||
Enamine | EN300-174198-2.5g |
sodium (2R)-2-hydroxypropanoate |
920-49-0 | 2.5g |
$22.0 | 2023-09-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236900B-50 g |
Sodium D-lactate, |
920-49-0 | ≥99% | 50g |
¥36,477.00 | 2023-07-10 |
sodium (2R)-2-hydroxypropanoate 関連文献
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Rastislav Mono?ík,Vagner Bezerra dos Santos,Lúcio Angnes Anal. Methods 2015 7 8177
-
Sunil A. Patil,Kamrul Hasan,Dónal Leech,Cecilia H?gerh?ll,Lo Gorton Chem. Commun. 2012 48 10183
-
3. LXI.—Investigations on the dependence of rotatory power on chemical constitution. Part XXIV. Further experiments on the Walden inversionJoseph Kenyon,Henry Phillips,Harold George Turley J. Chem. Soc. Trans. 1925 127 399
-
Jacqueline F. Ohmura,F. John Burpo,Chamille J. Lescott,Alan Ransil,Youngmin Yoon,William C. Records,Angela M. Belcher Nanoscale 2019 11 1091
-
Israr Ahmed,Nan Jiang,Xinge Shao,Mohamed Elsherif,Fahad Alam,Ahmed Salih,Haider Butt,Ali K. Yetisen Sens. Diagn. 2022 1 1098
sodium (2R)-2-hydroxypropanoateに関する追加情報
Introduction to Sodium (2R)-2-Hydroxypropanoate (CAS No. 920-49-0)
Sodium (2R)-2-hydroxypropanoate, a compound with the chemical formula Na(C₃H₅O₃), is a sodium salt of (2R)-2-hydroxypropanoic acid. This compound is characterized by its chiral center, which makes it an interesting subject in the field of pharmaceutical chemistry and biotechnology. The CAS number 920-49-0 uniquely identifies this substance, ensuring precise classification and communication within the scientific community.
The structure of Sodium (2R)-2-hydroxypropanoate consists of a propanoate ion with a hydroxyl group at the second carbon atom, arranged in a specific stereochemical configuration. This configuration is crucial for its biological activity, particularly in contexts where enantioselectivity is required. The compound's sodium cation contributes to its solubility in water, making it suitable for various applications in solution-based formulations and buffer systems.
In recent years, Sodium (2R)-2-hydroxypropanoate has garnered attention due to its potential applications in drug development and nutraceutical formulations. The enantiomeric purity of this compound is particularly significant, as it can influence the efficacy and safety of pharmaceutical products. Researchers have been exploring its role in chiral resolution processes, where it serves as an intermediate or a key component in synthesizing more complex molecules.
One of the most compelling aspects of Sodium (2R)-2-hydroxypropanoate is its involvement in biocatalysis and green chemistry initiatives. The compound's ability to participate in stereoselective reactions makes it valuable for producing enantiomerically pure compounds without the need for harsh reagents or extensive purification processes. This aligns with the growing emphasis on sustainable practices in the chemical industry, where minimizing waste and reducing environmental impact are paramount.
Recent studies have highlighted the compound's potential in regenerative medicine and tissue engineering. Sodium (2R)-2-hydroxypropanoate has been investigated for its ability to modulate cellular processes, particularly those involving cell signaling pathways and extracellular matrix formation. Its chiral nature allows it to interact with biological systems in a highly specific manner, which could be leveraged to develop novel therapeutic strategies.
The compound's role in pharmaceutical excipients is also noteworthy. Sodium (2R)-2-hydroxypropanoate can serve as a stabilizing agent or a buffering component in drug formulations, ensuring that active pharmaceutical ingredients remain stable under various conditions. Its compatibility with other excipients and its relatively low toxicity profile make it an attractive choice for use in both oral and injectable medications.
From an industrial perspective, Sodium (2R)-2-hydroxypropanoate is produced through well-established chemical synthesis routes. Advances in process optimization have enabled more efficient production methods, reducing costs and improving yields. These advancements are crucial for meeting the increasing demand for high-purity compounds in the pharmaceutical sector.
The regulatory landscape for Sodium (2R)-2-hydroxypropanoate is favorable, as it does not fall under any restricted categories such as hazardous materials or controlled substances. This ease of handling and regulatory compliance makes it accessible for research and commercial applications without significant legal or logistical hurdles.
In conclusion, Sodium (2R)-2-hydroxypropanoate (CAS No. 920-49-0) is a versatile compound with significant potential across multiple domains of chemistry and biology. Its unique structural features, coupled with its biocompatibility and synthetic utility, position it as a valuable asset in both academic research and industrial applications. As scientific understanding continues to evolve, the role of this compound is likely to expand further, contributing to innovations in medicine, materials science, and beyond.
